4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide
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Overview
Description
4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide is a complex organic compound featuring multiple heterocyclic structures
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-b]pyridazine diaryl urea derivatives, have shown significant anti-proliferative activity, especially against non-small cell lung cancer cells . These compounds have exhibited mTOR inhibitory activity , suggesting that the mTOR pathway could be a potential target of 4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide.
Mode of Action
If we consider the mtor inhibitory activity of structurally similar compounds , it can be hypothesized that this compound might interact with the mTOR pathway, inhibiting its function and leading to anti-proliferative effects.
Biochemical Pathways
The compound this compound, based on the potential mTOR inhibitory activity, could affect the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for cell survival and proliferation, and its inhibition can lead to anti-proliferative effects and potential anti-cancer activity .
Pharmacokinetics
For instance, a study showed that substituting the indole ring with a 1H-imidazo[1,2-b]pyrazole significantly improved solubility in aqueous media . This suggests that structural modifications can influence the pharmacokinetic properties of imidazole-based compounds.
Result of Action
Based on the potential mtor inhibitory activity, it can be hypothesized that this compound might lead to the inhibition of cell proliferation, particularly in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide typically involves multi-step reactions. One common approach includes the formation of the imidazole and imidazo[1,2-a]pyridine rings through cyclization reactions. These reactions often require specific catalysts and conditions to ensure regioselectivity and yield.
For instance, the imidazole ring can be synthesized via a condensation reaction involving an aldehyde, an amine, and a source of nitrogen such as ammonium acetate . The imidazo[1,2-a]pyridine ring can be formed through a cyclization reaction involving a pyridine derivative and an appropriate electrophile .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and reduce costs. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like potassium carbonate for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
- 4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide
- 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid
- 3-(1H-benzo[d]imidazol-2-yl)-1H-indol-5-yl(3,4,5-trimethoxyphenyl)methanone
Uniqueness
The uniqueness of this compound lies in its dual heterocyclic structure, which provides a diverse range of chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-4-(imidazol-1-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O/c30-24(19-10-8-18(9-11-19)15-28-14-12-25-17-28)27-21-6-2-1-5-20(21)22-16-29-13-4-3-7-23(29)26-22/h1-14,16-17H,15H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEFJWSSMROSSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=CC=C(C=C4)CN5C=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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